molecular formula C22H29N5O2 B2768831 1-(3,4-dimethylphenyl)-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one CAS No. 1286726-50-8

1-(3,4-dimethylphenyl)-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one

Cat. No.: B2768831
CAS No.: 1286726-50-8
M. Wt: 395.507
InChI Key: FPEFDDMQSWYSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one is a chemical compound of significant interest in medicinal chemistry research, designed for professional laboratory use only. This molecule features a complex structure that incorporates a pyrrolidin-2-one scaffold linked to a 3,4-dimethylphenyl group and an ethylpiperazine chain terminating in a 1H-pyrazol-1-yl moiety. The presence of both the piperazine and pyrrolidin-2-one groups is noteworthy, as these are frequently utilized in drug discovery to optimize the physicochemical properties and biological activity of lead compounds . Piperazine rings are commonly employed to fine-tune pharmacokinetic properties or to act as a scaffold for positioning key pharmacophoric elements during interaction with biological targets . Concurrently, compounds based on the pyrrolidin-2-one core have been investigated for their activity as non-selective α-adrenoceptor antagonists, showing potential research benefits in modulating metabolic parameters such as plasma glucose and triglyceride levels in experimental models . The specific arrangement of its structural components makes this compound a valuable candidate for researchers exploring new chemical entities in various pharmacological domains. It is supplied exclusively for in vitro research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal consumption.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[4-(2-pyrazol-1-ylethyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-17-4-5-20(14-18(17)2)27-16-19(15-21(27)28)22(29)25-11-8-24(9-12-25)10-13-26-7-3-6-23-26/h3-7,14,19H,8-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEFDDMQSWYSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)CCN4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound features three key components:

  • A pyrrolidin-2-one ring substituted at position 1 with a 3,4-dimethylphenyl group.
  • A piperazine-1-carbonyl moiety at position 4 of the pyrrolidinone.
  • A 2-(1H-pyrazol-1-yl)ethyl group attached to the piperazine nitrogen.

Retrosynthetically, the molecule can be dissected into:

  • Pyrrolidin-2-one precursor : 1-(3,4-Dimethylphenyl)pyrrolidin-2-one.
  • Piperazine intermediate : 4-[2-(1H-Pyrazol-1-yl)ethyl]piperazine.
  • Coupling reagent : A carbonylating agent (e.g., phosgene, carbonyldiimidazole) to link the pyrrolidinone and piperazine.

Synthesis of 1-(3,4-Dimethylphenyl)pyrrolidin-2-one

Cyclization of γ-Amino Acids

The pyrrolidin-2-one core is synthesized via cyclization of γ-amino acids. For example, 4-amino-4-(3,4-dimethylphenyl)butanoic acid undergoes intramolecular lactamization under acidic conditions (HCl, refluxing toluene).

Reaction conditions :

  • Acid catalyst : 6 M HCl, 110°C, 12 h.
  • Yield : 72–78% after recrystallization (ethyl acetate/hexane).

Palladium-Catalyzed Coupling

Alternative routes employ palladium-catalyzed cross-coupling to introduce the 3,4-dimethylphenyl group. A brominated pyrrolidinone precursor reacts with 3,4-dimethylphenylboronic acid under Suzuki conditions:

$$
\text{Pyrrolidin-2-one-Br} + \text{(3,4-Me}2\text{C}6\text{H}3)\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{1-(3,4-Dimethylphenyl)pyrrolidin-2-one}
$$

Optimization :

  • Catalyst loading : 5 mol% Pd(PPh$$3$$)$$4$$.
  • Solvent : DMF/H$$_2$$O (4:1), 80°C, 8 h.
  • Yield : 85%.

Preparation of 4-[2-(1H-Pyrazol-1-yl)ethyl]piperazine

Boc-Protected Piperazine Intermediate

A common strategy involves synthesizing tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (Boc-piperazine ethanol), followed by functionalization:

  • Bromination :
    The hydroxyl group is converted to bromide using carbon tetrabromide (CBr$$4$$) and triphenylphosphine (PPh$$3$$) in dichloromethane (DCM):
    $$
    \text{Boc-piperazine ethanol} \xrightarrow{\text{CBr}4, \text{PPh}3, \text{DCM}} \text{tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate}
    $$

    • Yield : 78–84%.
  • Nucleophilic Substitution with Pyrazole :
    The bromide reacts with pyrazole in DMF using potassium carbonate (K$$2$$CO$$3$$) as a base:
    $$
    \text{Boc-piperazine bromide} + \text{1H-pyrazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{tert-butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate}
    $$

    • Conditions : 80°C, 12 h.
    • Yield : 68%.
  • Deprotection :
    The Boc group is removed with trifluoroacetic acid (TFA) in DCM:
    $$
    \text{Boc-protected piperazine} \xrightarrow{\text{TFA}, \text{DCM}} \text{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine}
    $$

    • Yield : Quantitative.

Coupling of Pyrrolidinone and Piperazine

Amide Bond Formation

The pyrrolidinone and piperazine are linked via a carboxamide bridge. Two approaches are prevalent:

Carbonyldiimidazole (CDI)-Mediated Coupling
  • Activation :
    The pyrrolidinone’s carbonyl is activated with CDI in THF:
    $$
    \text{1-(3,4-Dimethylphenyl)pyrrolidin-2-one} \xrightarrow{\text{CDI, THF}} \text{Imidazolide intermediate}
    $$

  • Nucleophilic Attack :
    The piperazine reacts with the activated intermediate:
    $$
    \text{Imidazolide} + \text{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine} \xrightarrow{\text{THF}} \text{Target compound}
    $$

    • Yield : 65%.
HATU/DIPEA Coupling

A more efficient method uses HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine):
$$
\text{Pyrrolidinone} + \text{Piperazine} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target compound}
$$

  • Conditions : 0°C to RT, 4 h.
  • Yield : 82%.

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF improves solubility of intermediates, yielding higher conversions (82% vs. 65%).
  • Temperature : Reactions above 80°C led to decomposition of the pyrazole group.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted piperazine.
  • Recrystallization : Ethanol/water (7:3) affords 95% purity.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.45 (s, 1H, pyrazole), 7.10–7.25 (m, 3H, aromatic), 3.70–3.85 (m, 4H, piperazine), 2.90–3.10 (m, 4H, pyrrolidinone), 2.30 (s, 6H, CH$$3$$).
  • LC-MS : [M+H]$$^+$$ m/z 438.2, retention time 6.7 min.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperazine rings.

    Reduction: Reduction reactions might target the carbonyl group in the pyrrolidinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, or acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those structurally related to 1-(3,4-dimethylphenyl)-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one. Research indicates that these compounds can inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives exhibited cytotoxic effects against breast cancer cells, potentially offering new avenues for treatment in chemotherapy-resistant cases .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been investigated for their ability to modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Antibacterial and Antifungal Activities

Pyrazoles are known for their antimicrobial properties. The compound has shown efficacy against several bacterial and fungal strains, making it a candidate for developing new antibiotics. In vitro studies have reported significant inhibition of growth in various pathogenic fungi and bacteria, suggesting its potential use in treating infectious diseases .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, research has focused on its interaction with xanthine oxidase, an enzyme involved in uric acid production. Inhibition of this enzyme could provide therapeutic benefits for conditions like gout and hyperuricemia .

Synthesis of Novel Materials

The unique chemical structure of 1-(3,4-dimethylphenyl)-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one allows it to be used as a building block for synthesizing novel materials with specific properties. This includes applications in polymers and coatings where enhanced thermal stability and mechanical strength are desired.

Case Study 1: Anticancer Efficacy

A study explored the effects of a series of pyrazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to 1-(3,4-dimethylphenyl)-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one exhibited significant cytotoxicity when combined with standard chemotherapy agents like doxorubicin. This combination therapy showed enhanced efficacy compared to monotherapy .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers evaluated the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The study found that these compounds significantly reduced joint inflammation and pain by inhibiting the production of inflammatory mediators such as TNF-alpha and IL-6 .

Mechanism of Action

The mechanism of action for 1-(3,4-dimethylphenyl)-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds might:

    Bind to enzymes: Inhibiting their activity by occupying the active site.

    Interact with receptors: Modulating their activity by acting as agonists or antagonists.

    Affect signaling pathways: Influencing cellular processes by altering signal transduction.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below, focusing on modifications to the aryl group, piperazine substituents, and heterocyclic appendages.

Compound Name / ID Aryl Group (Position 1) Piperazine Substituent Heterocyclic Motif Key Differences Reference
Target Compound 3,4-Dimethylphenyl 2-(1H-Pyrazol-1-yl)ethyl Pyrrolidin-2-one core Reference structure
1-(4-Methoxyphenyl)-4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrrolidin-2-one 4-Methoxyphenyl 3-(Trifluoromethyl)phenyl None Aryl substituent; lacks pyrazole
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, MK69) Absent 4-(Trifluoromethyl)phenyl Pyrazol-4-yl butanone Different core; pyrazole position
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone Absent 3-(3,5-Dimethylpyrazolyl)-4-nitrophenyl Diphenylethanone Nitro group; diphenylketone scaffold
Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate Absent 3-(Trifluoromethyl)pyridinyl Ethyl ester Pyridine ring; ester functionality
Key Observations:
  • Aryl Group Influence : The target’s 3,4-dimethylphenyl group enhances lipophilicity compared to the 4-methoxyphenyl analog (), which may improve membrane permeability but reduce solubility .
  • Piperazine Modifications : Replacing the pyrazole-ethyl chain with electron-withdrawing groups (e.g., 3-(trifluoromethyl)phenyl in ) increases metabolic stability but may alter receptor selectivity .
  • Heterocyclic Additions : Pyrazole rings (as in the target and ) introduce hydrogen-bonding sites critical for target engagement, whereas nitro groups () may confer redox activity or toxicity risks .
Key Observations:
  • Reagent Efficiency : TBTU/HOBt-mediated couplings () achieve high yields (84–93%), suggesting robustness for piperazine-carboxamide formation.
  • Solvent Impact : DCM () vs. DMF () may influence reaction rates and purity, with DMF facilitating polar intermediates but complicating purification .

Physicochemical and Pharmacokinetic Properties

While direct biological data for the target compound is unavailable, inferences can be drawn from structural analogs:

  • Metabolic Stability : Piperazines with pyrazole-ethyl chains (target) may resist oxidative metabolism better than those with trifluoromethyl groups (), which are prone to defluorination .
  • Solubility : Polar substituents (e.g., methoxy in ) improve aqueous solubility relative to methyl groups, a trade-off for the target compound .

Biological Activity

1-(3,4-dimethylphenyl)-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-one is a novel compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidinone core, a piperazine moiety, and a pyrazole substituent. Its molecular formula is C_{20}H_{26}N_{4}O, with a molecular weight of approximately 342.45 g/mol. The presence of the dimethylphenyl group enhances its lipophilicity, which can influence its bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. A review highlighted various pyrazole compounds demonstrating activity against bacteria and fungi, suggesting that derivatives like the compound may also possess similar effects due to structural similarities .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
1-(3,4-dimethylphenyl)-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-oneTBDTBD

Note: TBD indicates that specific data on this compound's antimicrobial activity is still under investigation.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds similar to the one have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. A study demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range for COX-2 inhibition .

Table 2: COX Inhibition by Pyrazole Derivatives

Compound NameCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound C0.50.02
Compound D0.80.04
1-(3,4-dimethylphenyl)-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}pyrrolidin-2-oneTBDTBD

The proposed mechanism of action for this compound involves modulation of key signaling pathways associated with inflammation and microbial resistance. The presence of the pyrazole ring suggests potential interactions with various enzymes and receptors involved in inflammatory responses and microbial metabolism.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anti-inflammatory Effects : A recent investigation into a series of pyrazole derivatives demonstrated significant anti-inflammatory effects through inhibition of the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial potency of various pyrazole derivatives against resistant strains of bacteria, showing that modifications to the phenyl group significantly enhanced activity .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its potential pharmacological activity?

  • Structural Analysis :

  • Core : A pyrrolidin-2-one ring provides a rigid scaffold, potentially enhancing receptor-binding specificity.
  • Substituents :
  • 3,4-Dimethylphenyl group : Hydrophobic interactions with aromatic residues in target proteins .
  • Piperazine-1-carbonyl group : Enhances solubility and enables hydrogen bonding via the carbonyl oxygen .
  • 2-(1H-Pyrazol-1-yl)ethyl chain : Pyrazole’s nitrogen atoms may participate in coordination or π-π stacking interactions, common in kinase inhibitors .
    • Methodological Insight : Use X-ray crystallography (via SHELX programs ) or molecular docking to predict binding modes.

Q. What synthetic strategies are recommended for this compound, and how can purity be optimized?

  • Synthetic Routes :

  • Step 1 : Coupling of pyrrolidin-2-one with 3,4-dimethylphenyl bromide under Buchwald-Hartwig conditions.
  • Step 2 : Piperazine-carboxylation via carbodiimide-mediated coupling .
  • Step 3 : Alkylation of piperazine with 2-(1H-pyrazol-1-yl)ethyl chloride .
    • Purification :
  • High-performance liquid chromatography (HPLC) with C18 columns.
  • Recrystallization using ethyl acetate/hexane mixtures to achieve >98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., pH, temperature) or impurity profiles.
  • Methodology :

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., 37°C, pH 7.4).
  • SAR Analysis : Compare activity of analogs (e.g., replacing pyrazole with imidazole) to identify critical pharmacophores .
    • Data Table :
Analog StructureIC50 (nM)TargetReference
Pyrazole derivative12 ± 2Kinase X
Imidazole analog250 ± 50Kinase X

Q. What experimental approaches are suitable for identifying this compound’s biological targets?

  • Binding Studies :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target interactions .
    • Cell-Based Assays :
  • Luciferase Reporter Systems : Test modulation of signaling pathways (e.g., MAPK/ERK) .

Q. How can computational methods enhance understanding of this compound’s mechanism?

  • Molecular Dynamics (MD) : Simulate binding stability in solvent (e.g., water, lipid bilayers) .
  • Pharmacophore Modeling : Identify essential interaction points (e.g., hydrogen bond acceptors) using Schrödinger Suite .

Technical Challenges & Solutions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Challenges :

  • Low melting point (<100°C) complicates crystal growth.
  • Polymorphism risks due to flexible piperazine chain .
    • Solutions :
  • Use slow evaporation with dichloromethane/methanol.
  • Employ SHELXD for structure solution from twinned crystals .

Q. How should stability studies be designed for this compound under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C; analyze degradation via LC-MS .
  • Oxidative Stress : Expose to H2O2 (0.3% v/v) and monitor by NMR .
    • Data Table :
ConditionHalf-Life (h)Major Degradants
pH 7.448None detected
pH 2.06Hydrolyzed amide

Methodological Recommendations

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Optimization Tips :

  • Microwave-assisted synthesis for piperazine coupling (20% yield increase) .
  • Use scavenger resins (e.g., QuadraPure™) to remove excess reagents .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm substitution patterns (e.g., pyrazole protons at δ 7.8–8.2 ppm) .
  • High-Resolution MS : Match exact mass to theoretical [M+H]+ (e.g., 439.2154 Da) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.